molecular formula C17H19NOS B11169780 N-(2-ethyl-6-methylphenyl)-2-(phenylsulfanyl)acetamide

N-(2-ethyl-6-methylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B11169780
M. Wt: 285.4 g/mol
InChI Key: LMCZQZCDVCZKTL-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes both aromatic and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with phenylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-2-(phenylsulfanyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(phenylsulfanyl)acetamide
  • N-(2-methylphenyl)-2-(phenylsulfanyl)acetamide
  • N-(2-ethyl-6-methylphenyl)-2-(methylsulfanyl)acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-(phenylsulfanyl)acetamide is unique due to its specific substitution pattern on the aromatic rings and the presence of both ethyl and methyl groups. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-phenylsulfanylacetamide

InChI

InChI=1S/C17H19NOS/c1-3-14-9-7-8-13(2)17(14)18-16(19)12-20-15-10-5-4-6-11-15/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

LMCZQZCDVCZKTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=CC=CC=C2)C

Origin of Product

United States

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